molecular formula C4H7N3 B016548 1-methyl-1H-pyrazol-5-amine CAS No. 1192-21-8

1-methyl-1H-pyrazol-5-amine

Cat. No. B016548
CAS RN: 1192-21-8
M. Wt: 97.12 g/mol
InChI Key: JESRNIJXVIFVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Microwave-mediated synthesis of 1H-pyrazole-5-amines has been developed, providing products rapidly with minimal purification needed. This method is efficient, tolerating a range of functional groups and scalable from milligram to gram levels (Everson et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazol-5-amine derivatives has been characterized using various spectroscopic techniques. X-ray crystallography has revealed details about the orientation of amine groups and the planarity with aromatic rings, providing insights into the molecular geometry and stability of these compounds (Titi et al., 2020).

Chemical Reactions and Properties

Reactions of 1H-pyrazol-5-amines with Appel salt have yielded products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, showing the versatility of 1-methyl-1H-pyrazol-5-amine in forming various chemical structures under different conditions (Koyioni et al., 2014).

Physical Properties Analysis

Theoretical and experimental studies have been conducted to analyze the physical properties of 1-methyl-1H-pyrazol-5-amine derivatives. Computational methods, such as DFT calculations, have complemented experimental techniques in understanding the stability, molecular geometry, and electronic properties of these compounds (Tamer et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of 1-methyl-1H-pyrazol-5-amine and its derivatives have revealed significant insights into their reactivity, interaction with various reagents, and potential as precursors for further chemical transformations. Studies have highlighted the importance of substituents and reaction conditions in determining the outcome of chemical reactions involving these compounds (Wen et al., 2023).

Scientific Research Applications

Synthesis and Characterization

1-Methyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including those related to 1-methyl-1H-pyrazol-5-amine, finding their structures through methods like FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds showed potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Chemical and Physical Properties

Another aspect of the research focuses on understanding the chemical and physical properties of 1-methyl-1H-pyrazol-5-amine derivatives. Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives through X-ray diffraction measurements and DFT calculations, highlighting the importance of intramolecular hydrogen bonding in their reactivity (Szlachcic et al., 2020).

Applications in Material Science

In material science, pyrazole derivatives, including 1-methyl-1H-pyrazol-5-amine, are explored for their potential applications. For example, Ravi et al. (2010) studied 1-methyl-3,4,5-trinitro-1H-pyrazole and similar compounds for their potential as high-energy density materials, finding that they have properties comparable to known explosives like RDX and HMX (Ravi et al., 2010).

Potential in Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds, including derivatives of 1-methyl-1H-pyrazol-5-amine, on the corrosion of pure iron in acidic media. These compounds were found to be efficient inhibitors, suggesting their potential in corrosion protection (Chetouani et al., 2005).

Use in Novel Drug Discovery

The derivative compounds of 1-methyl-1H-pyrazol-5-amine have also been proposed as candidates for drug discovery. Yu et al. (2013) synthesized novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, noting their potential for large-scale and parallel combination synthesis in drug discovery (Yu et al., 2013).

Safety And Hazards

1-Methyl-1H-pyrazol-5-amine has been classified with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It may cause skin irritation and may be harmful if absorbed through the skin, swallowed, or inhaled .

Future Directions

1-Methyl-1H-pyrazol-5-amine can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used for the modification and synthesis of drug molecules and bioactive molecules . The amino group in 1-methyl-1H-pyrazol-5-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds . This suggests potential future directions in the development of new pharmaceuticals and bioactive molecules.

properties

IUPAC Name

2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESRNIJXVIFVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152334
Record name 1-Methyl-5-aminopyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazol-5-amine

CAS RN

1192-21-8
Record name 1-Methyl-1H-pyrazol-5-amine
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Record name 1-Methyl-5-aminopyrazole
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Record name 1192-21-8
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Record name 1-Methyl-5-aminopyrazole
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Record name 2-Methyl-2H-pyrazol-3-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
D Becerra, H Rojas, JC Castillo - Molbank, 2021 - mdpi.com
We reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 in good yield by a solvent-free condensation/reduction reaction …
Number of citations: 2 www.mdpi.com
M Koyioni, M Manoli, MJ Manolis… - The Journal of Organic …, 2014 - ACS Publications
… Because pyrazol-5-amine 2a itself can act as a base (eg, 1-methyl-1H-pyrazol-5-amine has apK a of 9.77), (21) we carried out the reaction under nonbasic conditions by preparing the …
Number of citations: 26 pubs.acs.org
L Zhang, G Balan, G Barreiro, BP Boscoe… - Journal of medicinal …, 2014 - ACS Publications
… Concentrated hydrochloric acid (160 mL) was added to a solution of 1-methyl-1H-pyrazol-5-amine (29) (200 g, 2.06 mol) in water (1.4 L), and the mixture was cooled to 0 C. A solution of …
Number of citations: 55 pubs.acs.org
CH Chang, HJ Tsai, YY Huang, HY Lin, LY Wang… - Tetrahedron, 2013 - Elsevier
… , we extended this new condition toward 5-amino-1-(2-pyridinyl)-3-substituted pyrazoles 4, 5-amino-1-(2-quinolinyl)-3-substituted pyrazoles 5, and 1-methyl-1H-pyrazol-5-amine 6, …
Number of citations: 32 www.sciencedirect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
XK Zhang, XY Miao, HR Jiang, F Ge… - Advanced Synthesis …, 2021 - Wiley Online Library
… At the outset, 2,6-dimethylquinoline and 1-methyl-1H-pyrazol-5-amine were chosen as the … With 1-methyl-1H-pyrazol-5-amine (2 i), the reaction showed broad substrate tolerance for …
Number of citations: 12 onlinelibrary.wiley.com
K Pattabiraman, R El-Khouri, K Modi, LR McGee… - Tetrahedron …, 2009 - Elsevier
… General procedure for preparation of 1-methyl-1H-pyrazol-5-amine under reflux conditions Preparation of 4-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5-amine, 12 …
Number of citations: 11 www.sciencedirect.com
X Lu, Y Peng, C Wang, J Yang, X Bao, Q Dong… - European Journal of …, 2017 - Elsevier
… N-(1-(4-chlorophthalazin-1-yl)pyrrolidin-3-yl)-4-fluoro-2-(trifluoromethyl)benzamide(10d) (1 equiv), phenylmethanamine or 1-methyl-1H-pyrazol-5-amine (2 equiv), t-BuOK(2 equiv), …
Number of citations: 20 www.sciencedirect.com
S Ahmad, CS Madsen, PD Stein… - Journal of medicinal …, 2008 - ACS Publications
… This compound was prepared from compound 5 and 1-methyl-1H-pyrazol-5-amine as described for compound 1b. H NMR (400 MHz, CD 3 OD) δ 7.59 (2 H, dd, J = 8.6, 5.5 Hz), 7.47 (1 …
Number of citations: 39 pubs.acs.org
X Gao, Z Yang, WJ Hao, B Jiang… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… Our initial investigations focused on the three-component reaction of isatins (indoline-2,3-dione, 1a), 1-methyl-1H-pyrazol-5-amine (2a) and 3-oxo-3-phenylpropanenitrile (3a) as simple …
Number of citations: 12 onlinelibrary.wiley.com

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